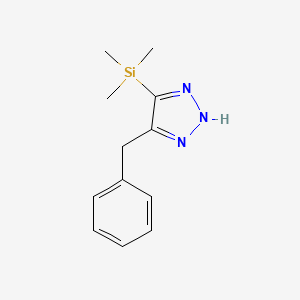
4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the “click reaction.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The benzyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can produce a variety of functionalized triazoles .
Wissenschaftliche Forschungsanwendungen
4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
- 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-(3,4,5-trimethoxy-phenyl)-4H-(1,2,4)triazole-3-thiol
- 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
Uniqueness: 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
84645-40-9 |
|---|---|
Molekularformel |
C12H17N3Si |
Molekulargewicht |
231.37 g/mol |
IUPAC-Name |
(5-benzyl-2H-triazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C12H17N3Si/c1-16(2,3)12-11(13-15-14-12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14,15) |
InChI-Schlüssel |
HYXCGGBSEIMDNS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=NNN=C1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
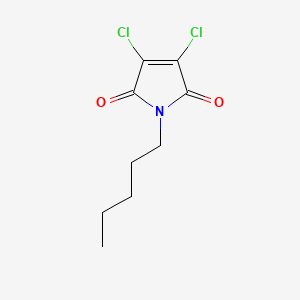
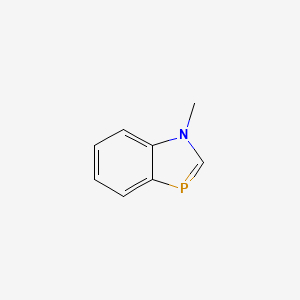

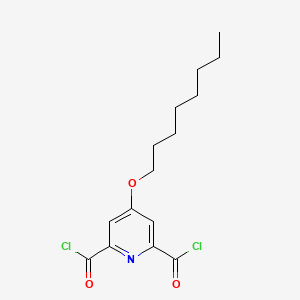
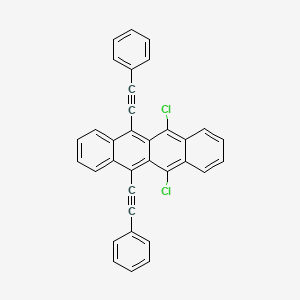


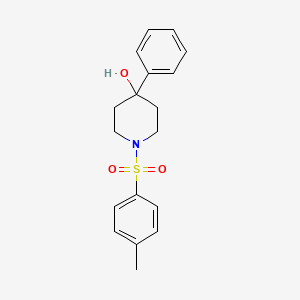
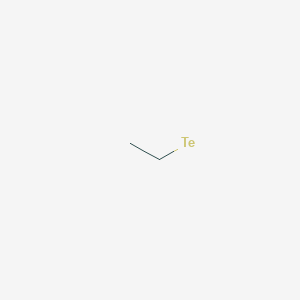
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)

![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)

